1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene
Description
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h1,3-6,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESSRWCHCFLODW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-ethynylbenzene and 2,2-difluoroethanol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 2,2-difluoroethanol reacts with 4-bromo-1-ethynylbenzene in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography.
Chemical Reactions Analysis
1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene has shown promise in medicinal chemistry as a scaffold for developing novel therapeutic agents. The presence of the difluoroethoxy group enhances lipophilicity and metabolic stability, making it suitable for drug design aimed at targeting specific enzymes or receptors.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines. Results indicated that modifications to the ethynyl group could enhance cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The structure-activity relationship (SAR) analysis revealed that the difluoroethoxy moiety plays a critical role in increasing the compound's potency due to improved cell membrane permeability.
Materials Science
In materials science, this compound can be utilized in the synthesis of advanced polymers and nanomaterials. Its unique structure allows it to participate in various polymerization reactions.
Application Example: Conductive Polymers
Research has demonstrated that incorporating this compound into conductive polymer matrices can enhance electrical conductivity and thermal stability. For instance, blending this compound with polyaniline resulted in a composite material with significantly improved electrical properties compared to pure polyaniline.
Fluorinated Compounds Research
The compound belongs to a class of fluorinated organic compounds known for their unique properties such as high stability and low surface energy. These characteristics make it suitable for applications in coatings and surface treatments.
Case Study: Surface Coatings
A recent study explored the use of this compound in developing hydrophobic coatings for various substrates. The results showed that surfaces treated with coatings containing this compound exhibited superior water repellency compared to traditional fluoropolymer coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Substituent Variations and Key Differences
The table below compares 1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene with analogs differing in substituents, fluorine positioning, and functional groups:
Structural and Functional Insights
Ethynyl Group Reactivity :
- The ethynyl group in this compound and 1-Ethynyl-2,4-difluorobenzene enables participation in click chemistry, a critical tool in bioconjugation and polymer synthesis. The absence of bromine (cf. 1-Bromo-4-(2,2-difluoroethoxy)benzene) reduces cross-coupling reactivity but enhances selectivity in alkyne-based reactions .
Fluorine Effects: Fluorinated alkoxy groups (e.g., -OCH₂CF₂ in the main compound vs.
Applications :
- Brominated analogs like 1-Bromo-4-(2,2-difluoroethoxy)benzene are used as intermediates in Suzuki-Miyaura coupling , while ethylphenyl-substituted derivatives (e.g., 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene) find roles in organic semiconductors due to extended π-conjugation .
Research Findings and Data Gaps
- Physical Properties: Limited data exist for fluorinated ethynylbenzenes. For example, 1-Ethynyl-2,4-difluorobenzene (CAS 302912-34-1) lacks reported melting/boiling points but is documented as a ligand in protein-ligand complexes (PDB: 8FS) .
Biological Activity
1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and comparative studies with similar compounds.
This compound features a difluoroethoxy group and an ethynyl group attached to a benzene ring. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its function in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Molecular Targets : It can modulate the activity of enzymes and receptors, influencing various biochemical pathways such as signal transduction and metabolic processes.
- Pathways : The compound may affect pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer research.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays have demonstrated that compounds with similar structures show significant cytotoxic effects with IC50 values ranging from sub-micromolar to low micromolar concentrations against breast cancer cell lines .
Table 1: Comparative IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 1-(2,2-Difluoroethoxy)-4-bromobenzene | MCF-7 | 0.79 |
| 1-(2,2-Difluoroethoxy)-4-iodobenzene | MCF-7 | 0.65 |
Note: TBD indicates that specific data for this compound is still under investigation.
Ligand Activity
The compound has also been studied for its role as a ligand in biochemical assays. Its ability to bind selectively to certain proteins may enable it to act as a functional covalent ligand, potentially useful in targeting specific pathways involved in tumorigenesis .
Case Studies
Recent studies have highlighted the potential of this compound in inhibiting MYC-regulated transcriptional targets in aggressive breast cancer cells. For example, treatment with similar ligands resulted in significant downregulation of MYC target genes and impaired cell proliferation . This suggests that the compound could be pivotal in developing targeted cancer therapies.
Future Directions
Further research is required to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy of the compound in animal models.
- Structure-Activity Relationship (SAR) Studies : Analyzing modifications to the chemical structure to enhance potency and selectivity.
- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-ethynylphenol with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Reaction efficiency is pH-sensitive; maintaining a pH of 8–9 minimizes side reactions like hydrolysis of the difluoroethoxy group .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm ethynyl (δ ~2.5–3.5 ppm for protons, δ ~70–90 ppm for carbons) and difluoroethoxy (δ ~4.5 ppm for -OCF₂H) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 212.05).
- X-ray Crystallography : For unambiguous confirmation of the planar aromatic core and substituent geometry, as seen in structurally analogous fluoroethoxybenzene derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?
- Methodological Answer : Discrepancies in NMR or MS data often arise from rotational isomers (e.g., restricted rotation of the difluoroethoxy group). Use variable-temperature NMR to observe coalescence or employ isotopic labeling (e.g., deuterated solvents) to isolate signals. Computational validation via density functional theory (DFT) simulations of expected spectra can also clarify ambiguities .
Q. What experimental designs are critical for studying the reactivity of the ethynyl group under difluoroethoxy-substituted conditions?
- Methodological Answer :
- Catalytic Cross-Coupling : Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄/CuI) for Sonogashira or Glaser coupling reactions. Monitor steric hindrance from the difluoroethoxy group using kinetic studies.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance ethynyl reactivity, while protic solvents may deactivate catalysts .
Q. How can thermodynamic stability and electronic properties be computationally modeled?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
- Solvation Models : Use COSMO-RS to predict solubility and stability in different solvents, critical for designing reaction conditions .
Q. What strategies address inconsistent biological activity data in preliminary assays?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay noise.
- Orthogonal Assays : Validate results using fluorescence polarization (binding assays) and cell viability (MTT) tests. Triangulate data to minimize false positives .
Data Contradiction Analysis
Q. How should researchers handle conflicting results in reaction yields versus theoretical predictions?
- Methodological Answer :
- Mechanistic Reassessment : Probe for hidden intermediates via in-situ IR or LC-MS.
- Byproduct Analysis : Identify side products (e.g., hydrolyzed difluoroethoxy groups) using GC-MS. Adjust protecting groups (e.g., silyl ethers) to stabilize reactive sites .
Tables of Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
